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Cat. No.: B11938136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Uzarigenin digitaloside, a cardenolide glycoside, is a naturally occurring compound found in

various plant species, including Thevetia neriifolia and Cerbera manghas.[1] As a member of

the cardiac glycoside family, it shares the characteristic steroid nucleus and a lactone ring,

coupled with a sugar moiety. These compounds are of significant interest to researchers due to

their potent biological activities, primarily their interaction with the Na+/K+-ATPase pump, which

has implications for cardiovascular diseases and, more recently, for anticancer research. This

technical guide provides a comprehensive overview of the chemical structure elucidation of

uzarigenin digitaloside, detailing the necessary experimental protocols and data

interpretation.

Chemical Structure and Properties
Uzarigenin digitaloside, also known as 17β-neriifolin or acoschimperoside N, is comprised of

the aglycone uzarigenin linked to a digitalose sugar molecule. The fundamental properties of

this compound are summarized in the table below.
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Property Value

Molecular Formula C₃₀H₄₆O₈

Molecular Weight 534.68 g/mol

Exact Mass 534.3196 g/mol

IUPAC Name

(3β,5α)-3-[(6-Deoxy-3-O-methyl-β-D-

glucopyranosyl)oxy]-14-hydroxycard-20(22)-

enolide

Synonyms 17β-Neriifolin, Acoschimperoside N

Structural Elucidation Workflow
The elucidation of the chemical structure of uzarigenin digitaloside follows a systematic

workflow, beginning with isolation and purification from its natural source, followed by

spectroscopic analysis to determine its connectivity and stereochemistry.
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Caption: General workflow for the isolation and structural elucidation of uzarigenin
digitaloside.

Experimental Protocols
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Isolation and Purification of Uzarigenin Digitaloside
from Thevetia neriifolia Seeds
This protocol describes a general procedure for the extraction and isolation of cardiac

glycosides from Thevetia neriifolia seeds.

1. Plant Material Preparation:

Air-dry the seeds of Thevetia neriifolia at room temperature.

Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

Defat the powdered seeds by extraction with petroleum ether in a Soxhlet apparatus for 24

hours.

Air-dry the defatted powder to remove residual solvent.

Macerate the defatted powder with methanol at room temperature for 72 hours with

occasional shaking.

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to

obtain a crude methanolic extract.

3. Fractionation:

Suspend the crude methanolic extract in water and partition it successively with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

Monitor the fractions for the presence of cardiac glycosides using thin-layer chromatography

(TLC).

4. Chromatographic Purification:

Subject the cardiac glycoside-rich fraction (typically the ethyl acetate or chloroform fraction)

to column chromatography on silica gel.
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Elute the column with a gradient of chloroform and methanol.

Collect the fractions and monitor them by TLC. Combine fractions containing the compound

of interest.

Perform further purification by preparative TLC or High-Performance Liquid Chromatography

(HPLC) to obtain pure uzarigenin digitaloside.

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field

NMR spectrometer (e.g., 400 MHz or higher).

The ¹H NMR spectrum will reveal the proton environment, including chemical shifts,

multiplicities, and coupling constants, which are crucial for determining the relative

stereochemistry.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

2D NMR experiments are essential for establishing the connectivity between protons and

carbons, thus assembling the molecular structure.

2. Mass Spectrometry (MS):

Analyze the purified compound using a high-resolution mass spectrometer, such as a Q-TOF

or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

The high-resolution mass spectrum will provide the accurate mass of the molecular ion,

allowing for the determination of the molecular formula.

Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion.

The fragmentation pattern provides valuable information about the structure of the aglycone

and the sugar moiety, as well as their linkage.
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Data Presentation
While a complete set of experimentally determined ¹H and ¹³C NMR data for uzarigenin
digitaloside is not readily available in the public domain, the following table presents the

expected key signals based on the known structure and data from similar cardiac glycosides.

Table 1: Expected Key NMR Signals for Uzarigenin Digitaloside

Moiety Atom
Expected ¹H NMR
(δ, ppm)

Expected ¹³C NMR
(δ, ppm)

Aglycone (Uzarigenin) H-3 ~3.5-4.0 (m) ~70-80

H-18 (CH₃) ~0.8-1.0 (s) ~15-20

H-19 (CH₃) ~0.9-1.1 (s) ~10-15

H-21 (lactone) ~4.8-5.0 (d) ~70-75

H-22 (lactone) ~5.8-6.0 (s) ~110-120

C-13 - ~45-55

C-14 - ~80-90

C-17 - ~45-55

C-20 (lactone) - ~170-180

C-23 (lactone C=O) - ~170-180

Sugar (Digitalose) H-1' (anomeric) ~4.5-5.0 (d) ~95-105

H-6' (CH₃) ~1.2-1.4 (d) ~15-20

OCH₃ ~3.4-3.6 (s) ~55-60

Mass Spectrometry Data

High-resolution mass spectrometry of neriifolin, a stereoisomer of uzarigenin digitaloside, has

identified a molecular ion at m/z 535.3259 [M+H]⁺, which corresponds to the molecular formula

C₃₀H₄₇O₈⁺.[2]
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Figure 2: Predicted Mass Spectrometry Fragmentation of Uzarigenin Digitaloside

The fragmentation of uzarigenin digitaloside in MS/MS experiments is expected to proceed

through the cleavage of the glycosidic bond, leading to the loss of the digitalose sugar moiety.
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Caption: Predicted fragmentation pathway for uzarigenin digitaloside in positive ion ESI-

MS/MS.

Biological Activity and Signaling Pathway
Cardiac glycosides, including uzarigenin digitaloside, are known to inhibit the Na+/K+-

ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell

membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the

Na+/Ca²⁺ exchanger, leading to an increase in intracellular calcium. This cascade of events is

the basis for the cardiotonic effects of these compounds. More recently, it has been discovered

that the Na+/K+-ATPase also acts as a signal transducer, and its interaction with cardiac

glycosides can trigger various downstream signaling pathways, such as the MAPK/ERK and

PI3K/Akt pathways, which are involved in cell growth, proliferation, and apoptosis. This has led

to the investigation of cardiac glycosides as potential anticancer agents.
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Caption: Signaling pathways modulated by uzarigenin digitaloside through Na+/K+-ATPase

interaction.

Conclusion
The structural elucidation of uzarigenin digitaloside relies on a combination of classical

phytochemical isolation techniques and modern spectroscopic methods. While detailed,

publicly available spectral data for this specific compound is limited, this guide provides a

comprehensive framework for its isolation, characterization, and the interpretation of its

spectroscopic data based on the analysis of related cardiac glycosides. The understanding of

its structure is paramount for the exploration of its biological activities and potential therapeutic

applications, particularly in the context of its interaction with the Na+/K+-ATPase and

associated signaling pathways. Further research to fully characterize this and other cardiac

glycosides will undoubtedly open new avenues for drug discovery and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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